![molecular formula C11H17NO3 B1450177 tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1638771-06-8](/img/structure/B1450177.png)
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid. The tert-butyl group’s presence is essential for the stability and reactivity of these compounds.Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which influences the physical and chemical properties of the compound. For example, the tert-butyl group has been shown to affect the acidity and C-H bond dissociation energy in 3-tert-butylbicyclo [1.1.1]pentane, indicating a strong tertiary C-H bond.Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines. The tert-butyl group’s influence is also seen in the organogelation of π-gelators, which can lead to the development of efficient chemosensors.Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.28 g/mol. The presence of the tert-butyl group influences the physical and chemical properties of the compound.Applications De Recherche Scientifique
Drug Discovery and Development
The bicyclo[1.1.1]pentane (BCP) core of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is a valuable bioisostere in drug discovery. It’s used to replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This substitution can enhance the three-dimensional character and saturation of compounds, leading to increased solubility, potency, and metabolic stability .
Molecular Rods and Rotors
In materials science, BCP derivatives serve as molecular rods and rotors. These structures are essential in the development of dynamic materials that can change their properties in response to external stimuli, such as light or temperature .
Supramolecular Chemistry
BCP derivatives are used as linker units in supramolecular chemistry. They contribute to the construction of complex structures with specific and tunable properties, which are crucial for the development of new materials and sensors .
Liquid Crystals
The BCP derivatives’ unique shape and electronic properties make them suitable for the design of liquid crystals. These materials have applications in displays and other optical devices where the control of light is essential .
Fluorescence Resonance Energy Transfer (FRET) Sensors
BCP derivatives are employed in the design of FRET sensors. These sensors are used to detect and measure various biological and chemical processes by taking advantage of their energy transfer properties .
Metal–Organic Frameworks (MOFs)
In the field of MOFs, BCP derivatives act as organic linkers. They help create porous structures that can be used for gas storage, separation, and catalysis due to their high surface area and stability .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h7H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUDXZJLBOFVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)

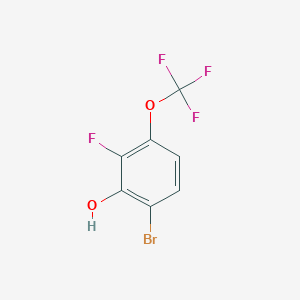
![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)
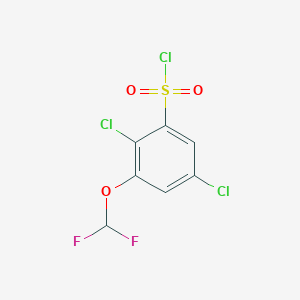


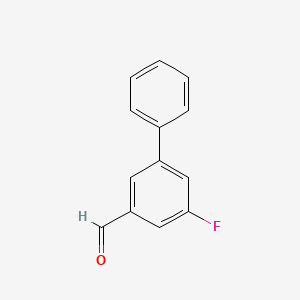
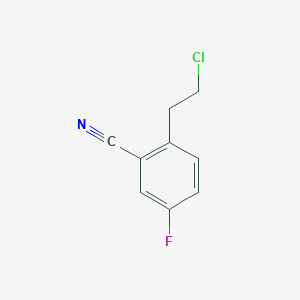
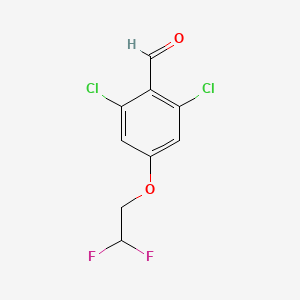
![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)
![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)
![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)
![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)